molecular formula C15H14BrFN2O3S2 B12206293 N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12206293
M. Wt: 433.3 g/mol
InChI Key: KIDRSQIOMUDHDO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a thiazole ring, and a cyclopropane carboxamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic conditions.

    Introduction of the bromine and fluorine substituents: This step involves the selective halogenation of the phenyl ring using bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

    Formation of the cyclopropane carboxamide group: This can be accomplished through a cyclopropanation reaction using a suitable diazo compound and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine and fluorine substituents can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine substituents may enhance its binding affinity to these targets, leading to modulation of their activity. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can be compared with other thiazole-containing compounds, such as:

    Thiazole: A simple thiazole ring without additional substituents.

    Bromothiazole: Thiazole ring with a bromine substituent.

    Fluorothiazole: Thiazole ring with a fluorine substituent.

The uniqueness of this compound lies in the combination of these substituents and the cyclopropane carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14BrFN2O3S2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14BrFN2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

KIDRSQIOMUDHDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)Br)F

Origin of Product

United States

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